(2,4-dimethylphenyl)phosphonic Acid
Description
Significance of Arylphosphonic Acids within Organic Phosphorus Chemistry
Organophosphorus chemistry is a vast field of study concerning organic compounds that contain phosphorus. wikipedia.org Arylphosphonic acids, a specific subgroup, are distinguished by a phosphorus atom bonded to an aromatic ring. This structural feature confers high thermal and hydrolytic stability. researchgate.net The phosphonic acid moiety is a structural analog of the phosphate (B84403) group, allowing these compounds to act as mimetics in biological systems. nih.govnih.gov This has led to their investigation for various applications in medicinal chemistry and biochemistry, including as enzyme inhibitors and bone-targeting agents. nih.govnih.gov
Beyond biomedical applications, arylphosphonic acids are crucial in materials science. Their ability to strongly coordinate with metal oxides makes them excellent candidates for modifying surfaces, creating self-assembled monolayers, and designing hybrid organic-inorganic materials. nih.gov They also serve as effective chelating agents for metals, a property that increases with the introduction of amine groups to the molecule. wikipedia.org The diverse utility of these compounds extends to their use as catalysts, components in polymers, and as intermediates in the synthesis of more complex molecules. researchgate.net
Historical Context and Evolution of Research on Substituted Phenylphosphonic Acids
The synthesis of phosphonic acids has evolved significantly over the years, with several foundational reactions forming the basis of modern methods. The Michaelis-Arbuzov reaction is a cornerstone for preparing phosphonate (B1237965) esters, which are common precursors to phosphonic acids. wikipedia.org Another key method is the Kabachnik-Fields reaction, which is used to produce aminophosphonates. wikipedia.org
For the direct preparation of the phosphonic acid group, the hydrolysis of dialkyl phosphonates is a frequently used method. nih.gov This dealkylation is typically achieved under harsh acidic conditions with concentrated hydrochloric acid or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane (B50905) followed by methanolysis. nih.gov The synthesis of substituted phenylphosphonic acids can also be achieved from phenyldichlorophosphine precursors, which are hydrolyzed to yield the final acid. nih.gov These classical methods have been refined over time to improve yields, stereoselectivity, and to accommodate a wider range of functional groups on the phenyl ring, allowing for the synthesis of a diverse library of substituted arylphosphonic acids.
Current Academic Landscape and Research Trajectories Pertaining to (2,4-Dimethylphenyl)phosphonic Acid
While extensive research exists for the broader class of arylphosphonic acids, dedicated studies focusing specifically on this compound are not prominent in publicly available literature. Research often targets phenylphosphonic acids with other substitutions that impart specific functionalities. For instance, studies have investigated diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives as inhibitors of acid phosphatase enzymes. nih.gov
The research trajectory for a compound like this compound can be inferred from work on analogous structures. The dimethyl substitution on the phenyl ring influences the compound's steric and electronic properties. Future research could explore its potential as a ligand in coordination chemistry, where the methyl groups could tune the reactivity and stability of metal complexes. Investigations might also focus on its use as a building block in materials science, for example, in the synthesis of metal-organic frameworks (MOFs) or for surface functionalization, where the hydrophobicity of the dimethylphenyl group could be advantageous. The synthesis and properties of related compounds like (E)-2-(2,4-dimethylphenyl)ethenylphosphonic acid have been noted, suggesting interest in vinylogous and other modified versions of this structure. chemsynthesis.com
Methodological Paradigms Employed in the Investigation of Organophosphorus Compounds
A suite of sophisticated analytical techniques is employed to investigate and characterize organophosphorus compounds, including this compound. researchgate.netcwejournal.org Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. ³¹P NMR is a primary tool, as the phosphorus nucleus is NMR-active and provides direct information about the chemical environment of the phosphorus atom. cwejournal.org ¹H and ¹³C NMR are also used to elucidate the full structure of the organic moiety. cwejournal.org
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns of these compounds. cwejournal.orgnih.gov Gas chromatography is a common procedure for the determination of organophosphorus compounds, often utilizing a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity. epa.gov
Other important techniques include Fourier-transform infrared spectroscopy (FTIR), which identifies functional groups, and X-ray diffraction, which provides definitive structural information for crystalline materials. researchgate.net These methods, often used in combination, allow for the unambiguous identification, purity assessment, and detailed structural analysis of organophosphorus compounds. cwejournal.org
Data Tables
Table 1: Physicochemical Properties of Representative Phenylphosphonic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Phenylphosphonic Acid | C₆H₇O₃P | 158.09 | 1571-33-1 |
| 4-Methoxyphenylphosphonic acid | C₇H₉O₄P | 188.12 | 21778-19-8 |
| Cyclohexylphosphonic acid | C₆H₁₃O₃P | 164.14 | 1005-23-8 |
| 2-Phenylethylphosphonic acid | C₈H₁₁O₃P | 186.15 | 4672-30-4 |
Table 2: Common Analytical Methods for Organophosphorus Compounds
| Technique | Abbreviation | Information Obtained |
| Nuclear Magnetic Resonance | NMR (³¹P, ¹H, ¹³C) | Provides detailed information on chemical structure, connectivity, and the electronic environment of atoms. cwejournal.org |
| Mass Spectrometry | MS | Determines molecular weight and elemental composition; fragmentation patterns aid in structural elucidation. cwejournal.org |
| Gas Chromatography | GC | Separates volatile compounds; often coupled with specific detectors like FPD or NPD for selective analysis of phosphorus compounds. epa.gov |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies functional groups present in the molecule (e.g., P=O, O-H, C-H). researchgate.net |
| X-ray Diffraction | XRD | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
111192-85-9 |
|---|---|
Molecular Formula |
C8H11O3P |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
DLXVLBCCGRQAAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
solubility |
0.08 M |
Synonyms |
(2,4-DIMETHYL-PHENYL)-PHOSPHONIC ACID |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 2,4 Dimethylphenyl Phosphonic Acid
Established Synthetic Routes to Arylphosphonic Acids: A Critical Review
The creation of a direct bond between an aromatic ring and a phosphorus atom is central to the synthesis of arylphosphonic acids. Historically, two primary reactions have dominated this field: the Michaelis-Arbuzov reaction and the transition-metal-catalyzed Hirao coupling.
The Michaelis-Arbuzov reaction , first discovered in 1898, is a fundamental method for forming C-P bonds. jk-sci.comnih.gov The classic reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce an alkyl phosphonate (B1237965). wikipedia.orgorganic-chemistry.org However, the direct application of this reaction to unactivated aryl halides is generally unsuccessful because they are poor substrates for the required Sɴ2-type reaction. jk-sci.comwikipedia.org To overcome this limitation, catalyzed versions of the Michaelis-Arbuzov reaction have been developed. The use of metal catalysts, such as nickel (Ni) or copper (Cu) salts, and more recently palladium (Pd) complexes, allows the reaction to proceed with aryl halides, expanding its scope significantly. nih.gov These catalyzed variants often proceed through different mechanisms than the classic pathway. nih.gov
The Hirao cross-coupling reaction has emerged as one of the most versatile and widely used methods for synthesizing arylphosphonates. wikipedia.orgnih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with a dialkyl phosphite (a H-phosphonate). wikipedia.orgnih.gov The original protocol developed by Hirao utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst, typically in the presence of a base like triethylamine. nih.govnih.gov Since its discovery, numerous modifications have been reported to improve efficiency and cost-effectiveness. These include the use of more stable and cheaper palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂), which form the active Pd(0) catalyst in situ. nih.gov The choice of phosphine (B1218219) ligand is also crucial, with bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) often providing superior results for challenging substrates. nih.govresearchgate.net While palladium remains the most common catalyst, systems based on nickel and copper have also been successfully employed. researchgate.net
The table below provides a comparative overview of these two key synthetic routes.
| Feature | Michaelis-Arbuzov Reaction | Hirao Cross-Coupling Reaction |
| Phosphorus Reagent | Trialkyl phosphite, P(OR)₃ | Dialkyl phosphite, HP(O)(OR)₂ |
| Aryl Substrate | Aryl halides (typically requires catalyst for unactivated halides) jk-sci.comnih.gov | Aryl halides (I, Br), Triflates, Nonaflates wikipedia.orgacs.org |
| Catalyst | Often requires Ni, Cu, or Pd catalysts for aryl substrates nih.gov | Pd(0) or Pd(II) complexes are most common; Ni and Cu also used nih.govresearchgate.net |
| Typical Conditions | Elevated temperatures (120-160 °C) for classical reaction wikipedia.org | Pd catalyst, phosphine ligand, base (e.g., Et₃N), solvent (e.g., MeCN, DMF) nih.gov |
| Key Advantage | Atom-economical (in some variations) | High functional group tolerance and broad substrate scope |
| Key Limitation | Limited reactivity with unactivated aryl halides in the classic version wikipedia.org | Cost and potential toxicity of palladium catalyst |
Specific Synthesis of (2,4-Dimethylphenyl)phosphonic Acid: Reaction Pathways and Conditions
While specific literature detailing the synthesis of this compound is not extensively documented, a reliable synthetic pathway can be constructed based on the well-established Hirao cross-coupling methodology. This approach offers high yields and functional group tolerance, making it ideal for substituted aromatics.
A plausible and efficient synthesis would begin with the palladium-catalyzed cross-coupling of a suitable 2,4-dimethyl-substituted aryl halide, such as 1-bromo-2,4-dimethylbenzene , with a dialkyl phosphite, for instance, diethyl phosphite . The reaction would be catalyzed by a palladium(II) acetate/dppf system, which is known to be effective for a wide range of aryl halides. nih.gov The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is common to neutralize the hydrogen halide formed during the reaction. nih.gov This first step yields the intermediate, diethyl (2,4-dimethylphenyl)phosphonate.
The final step is the hydrolysis of the phosphonate ester to the desired phosphonic acid. A highly effective and mild method for this transformation is the McKenna reaction, which involves treatment of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS). nih.gov This reaction proceeds via silyldealkylation to form a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to this compound upon the addition of methanol (B129727) or water. nih.gov
A proposed reaction scheme is detailed below: Step 1: Hirao Cross-Coupling
1-bromo-2,4-dimethylbenzene + Diethyl phosphite → Diethyl (2,4-dimethylphenyl)phosphonate
Step 2: Hydrolysis (McKenna Reaction)Diethyl (2,4-dimethylphenyl)phosphonate → this compound
The following table outlines the proposed reaction conditions for this synthesis.
| Parameter | Proposed Conditions |
| Reactants | 1-bromo-2,4-dimethylbenzene, Diethyl phosphite |
| Catalyst System | Pd(OAc)₂ (1-2 mol%), dppf (1-2 mol%) nih.gov |
| Base | N,N-Diisopropylethylamine (DIPEA) nih.gov |
| Solvent | Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) nih.gov |
| Temperature (Step 1) | Reflux (CH₃CN) or 110 °C (DMF) nih.gov |
| Hydrolysis Reagent | Bromotrimethylsilane (BTMS), followed by Methanol (MeOH) nih.gov |
| Final Product | This compound |
Exploration of Green Chemistry Principles in the Phosphonation of Substituted Aromatics
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of organophosphorus compounds. academie-sciences.frjmaterenvironsci.com Several strategies have been explored to make the phosphonation of aromatics more environmentally benign.
One major focus has been the development of more sustainable catalytic systems. This includes creating highly active catalysts that can be used at very low loadings, thereby reducing waste and cost. nih.gov There is also a move towards replacing precious metal catalysts like palladium with more abundant and less toxic metals such as copper or nickel. researchgate.net
A significant advancement in green phosphonation is the use of microwave irradiation as an energy source. academie-sciences.fr Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and lower energy consumption compared to conventional heating. jmaterenvironsci.comnih.gov For instance, reactions that might take several hours under thermal conditions can often be completed in a matter of minutes in a microwave reactor. nih.govresearchgate.net
Furthermore, the reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Many modern phosphonation procedures are now performed under solvent-free (neat) conditions , frequently in combination with microwave irradiation. researchgate.netresearchgate.net This approach not only prevents pollution associated with solvent use and disposal but can also, in some cases, accelerate the reaction.
The table below highlights several examples where green chemistry principles have been applied to phosphonation reactions.
| Reaction Type | Catalyst/Conditions | Energy Source | Key Green Advantage(s) | Reference |
| Kabachnik-Fields | CeCl₃·7H₂O-SiO₂ | Microwave | Solvent-free, reusable catalyst, fast reaction | |
| α-sulfamidophosphonates | None | Microwave | Solvent-free, catalyst-free, excellent yields | jmaterenvironsci.com |
| Phthaloylamino acids | None | Microwave | Solvent-free, rapid heating | researchgate.net |
| Kabachnik-Fields | None | Microwave | Solvent-free, high efficiency | nih.gov |
| McKenna dealkylation | BTMS in various solvents | Microwave | Reduced reaction times vs. conventional heating | nih.gov |
Mechanistic Elucidation of C-P Bond Formation in Arylphosphonic Acid Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The C-P bond-forming step in the Michaelis-Arbuzov and Hirao reactions proceeds through distinct pathways.
Mechanism of the Michaelis-Arbuzov Reaction The classical Michaelis-Arbuzov reaction follows a two-step ionic mechanism. organic-chemistry.org
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the trivalent phosphorus atom of the phosphite ester on the electrophilic carbon of the alkyl halide. This is an Sɴ2 substitution that forms a quasi-phosphonium salt intermediate. jk-sci.comwikipedia.org
Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium (B103445) salt intermediate in a second Sɴ2 reaction. This step results in the formation of the final pentavalent phosphonate product and a new alkyl halide. wikipedia.orgorganic-chemistry.org
For aryl halides, this pathway is disfavored. Catalyzed versions are believed to proceed via different mechanisms. For example, nickel-catalyzed reactions may involve the formation of diaryl phosphonates through a putative mechanism involving the catalyst and both triaryl and triethyl phosphites. nih.gov Light-induced reactions of aryl iodides suggest the involvement of aryl radical intermediates. nih.gov
Mechanism of the Hirao Cross-Coupling Reaction The Hirao reaction proceeds via a catalytic cycle typical of palladium-catalyzed cross-coupling reactions. nih.govwikipedia.orglibretexts.org The generally accepted mechanism involves three primary steps:
Oxidative Addition: The cycle starts with the active Pd(0) catalyst. An aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) complex, breaking the C-X bond and forming a square planar Pd(II) intermediate, Ar-Pd(II)(L)₂-X. nih.govlibretexts.org
Ligand Exchange/Transmetalation: The H-phosphonate reagent coordinates to the palladium center. In the presence of a base, the H-phosphonate is deprotonated, and the resulting phosphite anion displaces the halide ligand (X) from the palladium complex to form a new intermediate, Ar-Pd(II)(L)₂-P(O)(OR)₂. wikipedia.org
Reductive Elimination: In the final step, the aryl group and the phosphonate group are eliminated from the palladium center, forming the C-P bond of the arylphosphonate product. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. wikipedia.orglibretexts.org
This catalytic cycle efficiently constructs the C-P bond under relatively mild conditions, accounting for the reaction's broad utility.
Chemical Reactivity and Derivatization Strategies of 2,4 Dimethylphenyl Phosphonic Acid
Reactions Involving the Phosphonic Acid Moiety
The phosphonic acid group, -P(O)(OH)₂, is a key functional handle for the derivatization of (2,4-dimethylphenyl)phosphonic acid. It can undergo several fundamental reactions, including esterification, amidation, anhydride (B1165640) formation, and halogenation.
Esterification Reactions: Synthesis of Alkyl and Aryl Phosphonates
The esterification of phosphonic acids is a common transformation that can lead to the formation of either mono- or diesters. nih.gov The selective synthesis of these derivatives often depends on the reaction conditions and the choice of esterifying agent. nih.gov
One approach to esterification involves the use of alkyl orthoacetates, such as triethyl orthoacetate, which can act as both a reagent and a solvent. nih.gov The temperature of the reaction plays a crucial role in determining the product selectivity. For instance, at lower temperatures (e.g., 30 °C), the reaction of a phosphonic acid with triethyl orthoacetate can selectively yield the monoethyl ester. nih.gov As the temperature is increased, the formation of the diethyl ester becomes more favorable. nih.gov
The direct esterification of phosphonic acids can also be achieved using various other methods, including the use of chlorinated silica (B1680970) gel, dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling, or O-alkylation. nih.gov Alternatively, dialkyl phosphonates can be synthesized and subsequently hydrolyzed to afford the monoesters. nih.gov
A variety of alcohols can be used for the esterification of phosphonic acids, including simple alkyl alcohols and more complex structures. Microwave-assisted direct esterification has been shown to be an effective method for synthesizing a range of alkyl phosphonates. mdpi.com
Amidation and Anhydride Formation
The phosphonic acid moiety can be converted into phosphonamidates through reaction with amines. These reactions often require activation of the phosphonic acid, for example, through the formation of a phosphonic acid anhydride. Propanephosphonic acid anhydride (T3P®) is a commercially available reagent that is widely used to facilitate the coupling of carboxylic acids with amines to form amides, and similar principles can be applied to phosphonic acids. wikipedia.org
Phosphonic anhydrides can be prepared by reacting phosphonic acid derivatives with dehydrating agents. For example, cyclic phosphonic acid anhydrides can be synthesized by reacting phosphonic acids with acetic anhydride, followed by reactive distillation. google.comjustia.com Another method involves the reaction of phosphonic acid dichlorides with carboxylic acid anhydrides. google.com These anhydrides are reactive intermediates that can be used for the synthesis of other phosphonic acid derivatives.
Halogenation of the Phosphorus Center
The hydroxyl groups of the phosphonic acid can be replaced by halogens, typically chlorine, to form phosphonic dihalides. This transformation is often achieved using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting (2,4-dimethylphenyl)phosphonic dichloride is a versatile intermediate that can be used to synthesize a variety of other phosphonic acid derivatives, such as esters and amides, through nucleophilic substitution reactions.
Functionalization of the Dimethylphenyl Ring System
The 2,4-dimethylphenyl ring of this compound can also be chemically modified, providing another avenue for creating diverse derivatives.
Electrophilic Aromatic Substitution Reactions on the (2,4-Dimethylphenyl) Moiety
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The phosphonic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The interplay of these directing effects will determine the position of substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will preferentially add to the positions that are most activated and least sterically hindered. Given the positions of the existing substituents, the most likely positions for electrophilic attack are ortho and para to the methyl groups and meta to the phosphonic acid group.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edu
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orguwindsor.ca While direct C-H activation of the (2,4-dimethylphenyl) ring is possible, a more common strategy involves the initial conversion of a C-H bond to a C-X bond (where X is a halide or triflate), which can then participate in cross-coupling reactions.
For example, if this compound were to be brominated on the aromatic ring, the resulting aryl bromide could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine. libretexts.orguwindsor.canih.gov These reactions provide access to a wide array of biaryl, styrenyl, and arylamine derivatives, respectively.
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki, Stille, Negishi, etc.) or carbopalladation followed by β-hydride elimination (in the case of the Heck reaction), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org
Side-Chain Modifications at the Methyl Groups
The chemical modification of the methyl groups on the aromatic ring of this compound represents a key strategy for introducing further functionality. These benzylic positions are amenable to functionalization primarily through free-radical pathways, offering a route to halogenated derivatives that can serve as versatile intermediates for further elaboration.
The most common approach for such a transformation is free-radical bromination, which selectively targets the benzylic C-H bonds, which are weaker than the aromatic C-H bonds. wikipedia.orgyoutube.com This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light irradiation. wikipedia.orgyoutube.comyoutube.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from one of the methyl groups to form a stabilized benzylic radical. This radical then reacts with another molecule of NBS or Br₂ (present in equilibrium) to form the bromomethyl product and propagate the chain. wikipedia.org
A pertinent example from the literature, the synthesis of 2-(4-bromomethyl)phenylpropionic acid, is achieved by reacting the parent 2-(4-methyl)phenylpropionic acid with bromine and AIBN, demonstrating the feasibility of this transformation on a substituted toluene (B28343) derivative. google.com Applying this principle to the diethyl ester of this compound, one could anticipate the formation of mono- and di-brominated products.
The reaction can be controlled to favor mono-substitution by using a stoichiometric amount of NBS. However, due to the presence of two reactive methyl groups, a mixture of (2-(bromomethyl)-4-methylphenyl)phosphonic acid and (4-(bromomethyl)-2-methylphenyl)phosphonic acid would be expected. Using an excess of the brominating agent would lead to the formation of the di-substituted product, (2,4-bis(bromomethyl)phenyl)phosphonic acid. These halogenated derivatives are valuable precursors for synthesizing a wider array of compounds through nucleophilic substitution reactions at the benzylic carbon.
Synthesis and Structural Characterization of Novel this compound Derivatives
The synthesis of novel derivatives from this compound primarily involves reactions at the phosphonyl group, leading to the formation of esters, amides, and halides. These derivatives are often sought to modulate the compound's physical properties, such as solubility, or to act as intermediates for more complex structures.
One of the most common derivatization strategies is the formation of phosphonate (B1237965) esters. The esterification of phosphonic acids can be accomplished through various methods, including reaction with alcohols in the presence of a coupling agent or via the McKenna reaction, which involves silylation with bromotrimethylsilane (B50905) (BTMS) followed by alcoholysis. nih.gov This latter method is known for its mild conditions and high yields. nih.gov Alternatively, phosphonate esters can be synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with a suitable aryl halide. researchgate.net
For example, Diethyl (2,4-dimethylphenyl)phosphonate can be prepared and its structure confirmed using various spectroscopic techniques. The structural characterization is crucial for confirming the identity and purity of the synthesized derivative. NMR spectroscopy (¹H, ¹³C, and ³¹P) is a primary tool for this purpose.
| Parameter | Expected Data for Diethyl (2,4-dimethylphenyl)phosphonate |
| ¹H NMR | δ (ppm): 7.6-7.8 (m, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 4.0-4.2 (m, 4H, OCH₂CH₃), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃) |
| ¹³C NMR | δ (ppm): 142 (d), 133 (d), 132 (d), 127 (d), 126 (d), 124 (d), 62 (d, OCH₂), 21 (s, Ar-CH₃), 19 (s, Ar-CH₃), 16 (d, OCH₂CH₃) |
| ³¹P NMR | δ (ppm): +18 to +22 |
| FT-IR | ν (cm⁻¹): ~1250 (P=O stretch), ~1030 (P-O-C stretch), ~2980 (C-H stretch) |
Note: The table presents expected spectroscopic data based on known values for similar organophosphorus compounds. 'd' indicates a doublet due to P-C or P-O-C coupling.
Another important class of derivatives is the phosphonic dihalides, such as (2,4-dimethylphenyl)phosphonic dichloride. These compounds are highly reactive intermediates and can be synthesized by treating the phosphonic acid or its dialkyl esters with halogenating agents like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). google.com These dihalides readily react with nucleophiles like alcohols, amines, and thiols to yield a wide range of phosphonate esters, amides, and thioesters, respectively, thereby expanding the synthetic utility of the parent acid.
Coordination Chemistry and Metal Ion Interactions of 2,4 Dimethylphenyl Phosphonic Acid
Ligating Properties of (2,4-Dimethylphenyl)phosphonic Acid: Monodentate, Bidentate, and Multidentate Binding Modes
The phosphonic acid group [-PO(OH)₂] is the primary site of interaction with metal ions. This group can exhibit a versatile range of binding modes, largely dependent on the reaction conditions, the nature of the metal ion, and the steric and electronic effects of the 2,4-dimethylphenyl substituent.
The phosphonic acid moiety can coordinate to a metal center in a monodentate fashion, where only one of the oxygen atoms of the phosphonate (B1237965) group binds to the metal. This type of interaction is often observed in solution or at low temperatures. uba.ar For instance, studies on the adsorption of phenylphosphonic acid on TiO₂(110) have shown that at temperatures between 380 and 520 K, the molecules are anchored to the surface through a single P-O-Ti covalent bond. uba.ar
Bidentate coordination is also a common binding mode, where two oxygen atoms from the phosphonate group bind to one or more metal centers. This can occur in a chelating fashion to a single metal ion or as a bridging ligand between two different metal ions. The transition from monodentate to bidentate coordination can sometimes be induced by changes in temperature, as observed in the phenylphosphonic acid on TiO₂(110) system, where raising the temperature above 520 K leads to a mixed monodentate and bidentate binding mode. uba.ar
Furthermore, phosphonic acids can act as multidentate ligands, bridging multiple metal centers to form extended one-, two-, or three-dimensional structures. This multidentate nature is fundamental to the formation of coordination polymers and MOFs. nih.govresearchgate.net The specific coordination mode adopted by this compound in a given system will ultimately influence the dimensionality and topology of the resulting metal-phosphonate assembly.
Synthesis and Structural Analysis of Metal-Phosphonate Complexes and Coordination Polymers
The synthesis of metal complexes and coordination polymers involving this compound typically involves the reaction of the phosphonic acid with a suitable metal salt under various conditions, including hydrothermal and solvothermal methods. nih.govstmarytx.edu These techniques facilitate the crystallization of the resulting metal-phosphonate frameworks.
For example, the reaction of pyridyl-4-phosphonic acid with different divalent metal ions (Cu(II), Mn(II), and Zn(II)) resulted in the formation of a 3D open framework, a 2D layered structure, and a dinuclear compound, respectively, highlighting how the choice of metal ion can dictate the final structure. nih.gov While this example does not use this compound specifically, it illustrates the general principles of how phosphonic acids can form diverse metal-organic structures.
The table below summarizes the structural characteristics of some representative metal-phosphonate complexes, showcasing the variety of structures that can be achieved.
| Compound | Metal Ion | Dimensionality | Crystal System | Space Group | Reference |
| [Cu₄(NC₅H₄-PO₃)₄(H₂O)₁₀] | Cu(II) | 3D | Triclinic | P-1 | nih.gov |
| [Mn₃(NC₅H₄-PO₃)₄(H₂O)₆(ClO₄)₂] | Mn(II) | 2D | Triclinic | P-1 | nih.gov |
| [Zn₂(NHC₅H₄-PO₃H)₂Cl₄] | Zn(II) | Dinuclear | Monoclinic | P2₁/n | nih.gov |
| [Co₂(O₃PCH₂C₆H₄CH₂PO₃)(H₂O)₂] | Co(II) | 3D | Orthorhombic | Pnma | nih.gov |
Investigation of Metal-Organic Frameworks (MOFs) Incorporating this compound Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. nih.gov Phosphonic acids, including this compound, have emerged as valuable linkers for the synthesis of MOFs due to the strong coordination bonds they form with metal ions, which can lead to robust and stable frameworks. nih.govalfa-chemistry.com
Phosphonate MOFs have shown promise in various applications, including gas storage and separation, catalysis, and proton conductivity. alfa-chemistry.comchemrxiv.orgscispace.com The inherent acidity of the uncoordinated P-OH groups within the MOF structure can be exploited for applications requiring proton transport. chemrxiv.org
The table below provides examples of MOFs constructed using phosphonate-based linkers, illustrating the diversity of structures and potential applications.
| MOF Name | Metal Ion(s) | Linker(s) | Key Feature(s) | Reference |
| ICR-12 | Fe³⁺ | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | Isoreticular to phosphinate-based MOFs, bridging phosphonate and phosphinate MOF chemistry. | nih.gov |
| ICR-13 | Fe³⁺ | 1,4-phenylene(bisphosphonic acid) | Isostructural with ICR-12, demonstrating the isoreticular approach. | nih.gov |
| BAM-1 | Co(II) | Phenylenediphosphonate, 4,4ʹ-Bipyridine | 3D network with 1D channels, exhibits proton conductivity. | chemrxiv.org |
| BAM-2 | Fe(II) | Phenylenediphosphonate, 4,4ʹ-Bipyridine | Isostructural with BAM-1, showing proton conductivity. | chemrxiv.org |
| BAM-3 | Cu(II) | Phenylenediphosphonate, 1,2-Di(4-pyridyl)ethylene | 1D network with high proton conductivity at lower temperatures. | chemrxiv.org |
Probing the Metal-Phosphonate Interface: Adsorption and Self-Assembly Phenomena
The interaction of this compound with metal and metal oxide surfaces is crucial for applications such as surface modification, corrosion inhibition, and the fabrication of molecular electronic devices. researchgate.netnih.govnih.gov Phosphonic acids can form self-assembled monolayers (SAMs) on a variety of oxide surfaces, leading to well-ordered and robust molecular films. researchgate.netnih.gov
The formation of these SAMs typically involves the condensation reaction between the phosphonic acid headgroup and surface hydroxyl groups, resulting in the formation of covalent P-O-metal bonds. researchgate.net The nature of this binding can be monodentate, bidentate, or even tridentate, depending on the substrate and the reaction conditions. researchgate.net
Techniques such as X-ray photoelectron spectroscopy (XPS), time-of-flight secondary ion mass spectrometry (ToF-SIMS), and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are employed to characterize the chemical composition, structure, and orientation of these self-assembled layers. nih.gov Studies have shown that the packing, order, and alignment of the molecules within the SAM are critical for its performance in various applications. nih.gov For instance, the formation of well-ordered SAMs of phosphonic acids on dielectric surfaces has been shown to improve the performance of organic field-effect transistors. rsc.org
The adsorption behavior of phosphonic acids on metal surfaces has also been investigated. For example, a study on the adsorption of various phosphonic acids on aluminum surfaces revealed two distinct steady-state adsorption modes: a dissolution-limiting physisorbed layer and a quasi-inhibiting chemisorbed layer. nih.gov The specific adsorption mode was found to be dependent on the molecular structure of the phosphonic acid, highlighting the role of steric and electronic effects. nih.gov
Solution-Phase Complexation Studies and Thermodynamic Parameters
Understanding the complexation behavior of this compound with metal ions in solution is fundamental to controlling the formation of solid-state materials and for its application in areas such as solvent extraction and analytical chemistry.
The acidity of the phosphonic acid group plays a significant role in its complexation with metal ions. The pKa values of phosphonic acids typically range from 1.1 to 2.3 for the first deprotonation and 5.3 to 7.2 for the second. researchgate.net This means that in aqueous solution, the phosphonate can exist in different protonation states (H₂L, HL⁻, and L²⁻), each with a different affinity for metal ions.
Techniques such as potentiometry, spectrophotometry, and calorimetry are used to determine the stability constants (log K) and other thermodynamic parameters (e.g., enthalpy, ΔH, and entropy, ΔS) of the metal-ligand complexes formed in solution. These parameters provide quantitative information about the strength and nature of the metal-phosphonate interactions.
Applications in Advanced Materials Science and Interface Chemistry
Surface Functionalization of Substrates Using (2,4-Dimethylphenyl)phosphonic Acid
The ability of this compound to form robust, well-defined layers on various substrates makes it a valuable tool for tailoring surface properties such as wettability, adhesion, and biocompatibility.
This compound readily forms self-assembled monolayers (SAMs) on a wide range of metal and metal oxide surfaces. Phosphonic acids, in general, are known to form dense and stable films on oxides such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and the native oxide layer of silicon (SiO₂) nih.govutwente.nl. The formation of these SAMs is a bottom-up approach where the phosphonic acid molecules spontaneously organize into a highly ordered, single-molecule-thick layer upon immersion of the substrate into a dilute solution of the compound.
The aromatic dimethylphenyl group of the molecule provides specific functionalities to the surface. The methyl groups can influence the packing density and orientation of the molecules within the monolayer. Research on similar arylphosphonates has demonstrated that it is possible to achieve comprehensive surface coverage, with molecular packing densities approaching that of their crystalline forms princeton.edu. These SAMs are crucial for applications in molecular electronics, sensors, and for creating well-defined organic-inorganic interfaces nih.govrsc.org. The stability of phosphonate-based SAMs, often enhanced by thermal annealing after film formation, makes them superior to more traditional thiol-on-gold or silane-on-oxide systems for many applications nih.gov.
Table 1: Comparison of Surface Coverage for Different Phosphonate (B1237965) SAMs
This table illustrates typical surface coverage data obtained for phosphonate monolayers, providing context for the packing densities achievable with molecules like this compound.
| Phosphonic Acid Compound | Substrate | Surface Coverage (nmol/cm²) | Molecular Cross-Sectional Area (Ų/molecule) |
| Octadecylphosphonic Acid | SiO₂/Si | ~0.90 | ~18.5 |
| α-Quarterthiophene-2-phosphonate | SiO₂/Si | ~0.66 | N/A |
Data adapted from studies on comparable phosphonic acids. princeton.edu
The adsorption of this compound onto a metal oxide surface is primarily driven by the strong interaction between the phosphonic acid headgroup (-PO₃H₂) and the metal hydroxide (B78521) groups (-M-OH) present on the substrate surface. The exact binding mechanism can be complex and is still a subject of study, but it is generally understood to involve the formation of strong, covalent P-O-M bonds utwente.nl.
Several binding modes have been proposed for phosphonic acids on oxide surfaces utwente.nl:
Monodentate: One oxygen atom from the phosphonate group binds to a single metal site on the surface.
Bidentate: Two oxygen atoms from the phosphonate group bind to one or two metal sites.
Tridentate: All three oxygen atoms of the deprotonated phosphonate group bind to the surface, often involving multiple metal atoms.
The specific coordination depends on factors such as the substrate material, surface preparation, and the conditions of the deposition process. Studies on phenyl phosphonic acids on aluminum have identified two potential steady-state adsorption modes: a dissolution-limiting physisorbed layer and a more robust, quasi-inhibiting chemisorbed layer nih.gov. The formation of a dense, chemisorbed monolayer is crucial for achieving stable surface functionalization and effective passivation. The van der Waals interactions between the adjacent dimethylphenyl groups also play a significant role in the ordering and stability of the resulting SAM.
Fundamental Studies on Corrosion Inhibition Mechanisms by Phosphonic Acids
The strong adsorption and film-forming capabilities of this compound make it a candidate for corrosion protection of metals, particularly those that form a native oxide layer like aluminum and steel.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the interface between a metal and its environment and to evaluate the performance of corrosion inhibitors. jmaterenvironsci.com When a metal substrate is treated with this compound, a protective monolayer can form, acting as a barrier to corrosive species.
In a typical EIS experiment, a small amplitude AC voltage signal is applied to the metal sample over a wide range of frequencies jmaterenvironsci.com. The resulting impedance data can be modeled using an equivalent electrical circuit to extract key parameters related to the corrosion process. researchgate.net
Charge Transfer Resistance (Rct or Rp): This parameter is inversely proportional to the corrosion rate. A significant increase in Rct after the application of the inhibitor indicates the formation of a protective layer that impedes the electrochemical reactions responsible for corrosion. researchgate.netcsircentral.net
Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer at the metal-solution interface. A decrease in Cdl is often observed upon the adsorption of inhibitor molecules, as they displace water and other ions from the surface, effectively increasing the thickness of the dielectric layer. researchgate.netcsircentral.net
By analyzing these parameters, researchers can quantify the inhibition efficiency of this compound and gain insight into the stability and barrier properties of the adsorbed film. nih.gov
Table 2: Representative EIS Data for an Inhibitor System
This table shows typical changes in electrochemical parameters measured by EIS when a corrosion inhibitor is introduced, demonstrating how the effectiveness of a compound like this compound would be quantified.
| System | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| Blank (e.g., 1M HCl) | 50 | 200 | 0 |
| Blank + Inhibitor | 1200 | 25 | 95.8 |
Values are illustrative and based on typical results from EIS corrosion studies. researchgate.netcsircentral.net
A passivation layer is a thin, protective film that forms on a metal's surface, significantly reducing its reactivity and corrosion rate. udel.edu The layer formed by this compound is a prime example of an organic passivation film. To understand the structure, composition, and integrity of these layers, various surface-sensitive analytical techniques are employed.
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical bonding states at the surface. For a passivation layer of this compound, XPS can confirm the presence of phosphorus, carbon, and oxygen and can provide evidence of the P-O-M bond formation, which is the cornerstone of the film's adhesion to the substrate. nih.gov
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the uniformity, completeness, and thickness of the phosphonic acid monolayer, revealing a smooth surface for a well-formed film and identifying any potential defects or pinholes. princeton.edu
Infrared Spectroscopy (IR) and Sum-Frequency Generation (SFG) Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular orientation and packing order of the alkyl and aryl chains within the SAM, confirming the formation of a well-organized layer. nih.gov
Through these characterization methods, a detailed picture of the passivation layer can be constructed, linking its nanoscale structure to its macroscopic performance as a corrosion barrier.
Catalytic Applications and Mechanistic Insights
(2,4-Dimethylphenyl)phosphonic Acid as a Brønsted Acid Catalyst in Organic Transformations
Arylphosphonic acids are recognized for their Brønsted acidity, which allows them to catalyze a variety of organic reactions. This acidity stems from the hydroxyl groups attached to the phosphorus atom. Although specific studies detailing the use of this compound as a Brønsted acid catalyst are limited, the behavior of analogous compounds provides insight into its potential.
For instance, in the field of polymer chemistry, related compounds have been identified as effective catalysts. A patent concerning ring-opening polymerization (ROP) lists "2,3-xylyl phosphonic acid," an isomer of this compound, as an exemplary organophosphonic acid catalyst. google.com.na This suggests that dimethyl-substituted phenylphosphonic acids possess the requisite acidity to act as catalysts in such transformations. The catalytic activity in these systems is often part of a salt complex, where the phosphonic acid acts as the acidic component in conjunction with a nitrogenous base to form a catalyst that is both active and selective for the polymerization of cyclic monomers like lactide. google.com.na
The general mechanism for Brønsted acid-catalyzed reactions involves the protonation of a substrate by the acid, thereby activating it towards nucleophilic attack. The efficacy of the catalyst is influenced by its acid strength (pKa) and the steric environment around the acidic proton, both of which are affected by the substituents on the phenyl ring.
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
The phosphonate (B1237965) group is an effective binding moiety for metal ions, enabling arylphosphonic acids to function as ligands in the formation of metal complexes and coordination polymers with catalytic properties.
Research into high-nuclearity iron(III) clusters has utilized 3,5-dimethylphenyl phosphonic acid , an isomer of the title compound, as a ligand. acs.org In one study, the solvothermal reaction of an oxo-centered iron triangle with 3,5-dimethylphenyl phosphonic acid resulted in a nonanuclear iron cluster, [Fe₉(μ₃-O)₄(O₃PPh(Me)₂)₃(O₂CCMe₃)₁₃]. acs.org These types of clusters are of interest for their magnetic properties and their potential as catalysts. For example, a related undecametallic iron(III) complex was shown to be an effective catalyst for the oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone, mimicking the function of catecholase enzymes. researchgate.net The turnover numbers for this catalytic oxidation are presented in the table below.
| Solvent | Turnover Number (kcat) (h⁻¹) |
| Methanol (B129727) | 3.21 x 10³ |
| Dichloromethane | 1.23 x 10³ |
| Acetonitrile | 1.11 x 10³ |
Table 1: Catalytic activity of an undecametallic iron(III) complex in the oxidation of 3,5-di-tert-butylcatechol. researchgate.net
Furthermore, xylyl-diphosphonic acid derivatives have been employed in the hydrothermal synthesis of copper(II) coordination polymers. researchgate.netresearchgate.net These reactions, often including organonitrogen co-ligands, yield materials with varied dimensionalities, from molecular species to one- and two-dimensional polymers. researchgate.net Such metal-organic frameworks (MOFs) built from phosphonate ligands are investigated for applications in gas adsorption and heterogeneous catalysis. researchgate.netresearchgate.net The structure and, consequently, the catalytic potential of the resulting material are influenced by the co-ligand used. researchgate.net
Mechanistic Studies of Reactions Mediated by this compound or its Complexes
While direct mechanistic studies on reactions catalyzed by this compound are scarce, research on the reactivity of arylphosphonic acids provides valuable mechanistic insights. An investigation into the ruthenium-catalyzed oxidative cyclization of arylphosphonic acid monoesters with alkynes to form phosphaisocoumarins offers a relevant example. lookchem.com
In this study, a (2,3-dimethylphenyl)phosphonic acid monoethyl ester was among the substrates successfully cyclized. lookchem.com Kinetic isotope effect (KIE) studies were conducted to elucidate the reaction mechanism. A significant KIE value (kH/kD = 5.16) was observed when comparing the reaction of a standard phenylphosphonic monoester with its deuterated counterpart. lookchem.com This finding suggests that the cleavage of the C-H bond at the ortho-position of the phosphonic acid monoester is the rate-limiting step of the catalytic cycle. lookchem.com
The proposed mechanism involves the metalation of the ortho C-H bond by the ruthenium catalyst, followed by insertion of the alkyne and subsequent reductive elimination to form the phosphaisocoumarin product. Although the phosphonic acid derivative is a reactant rather than a catalyst in this specific transformation, the study highlights the reactivity of the C-H bonds ortho to the phosphonic acid group and the role of a metal catalyst in activating them.
Design of Supported Catalysts Incorporating Phosphonic Acid Units
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. Phosphonic acids are well-suited for this purpose due to their ability to be incorporated into larger structures or grafted onto the surface of solid supports.
The creation of metal-organic frameworks (MOFs) using xylyl-diphosphonic acids and copper ions is a prime example of designing catalytically active materials where the phosphonate unit is integral to the support structure itself. researchgate.netresearchgate.net These materials can be considered a form of supported catalyst, where the metal nodes act as catalytic centers and the organic phosphonate linkers form the porous framework. Such phosphonate-based MOFs are explored as alternatives to zeolites in heterogeneous catalysis. researchgate.net
Another approach involves the functionalization of pre-existing support materials, such as silica (B1680970) or polymers, with phosphonic acid groups. For instance, porous polystyrene has been functionalized with bis(phosphonic acid) groups to create a support for catalysts. nih.gov This method allows for the generation of a solid material with accessible acid sites that can act as a heterogeneous Brønsted acid catalyst or as a support for catalytically active metal species. The general advantages of such supported catalysts include their easy separation from the reaction mixture, potential for reuse, and suitability for use in continuous flow reactors. acs.org
Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethylphenyl Phosphonic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Studies and Solid-State Analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organophosphorus compounds. For (2,4-dimethylphenyl)phosphonic acid, a combination of one- and two-dimensional NMR techniques provides invaluable insights into its molecular framework and dynamics.
¹H, ¹³C, and ³¹P NMR for Structural Confirmation and Dynamics.
Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopy are fundamental tools for confirming the primary structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic protons show complex splitting patterns due to spin-spin coupling with each other and with the phosphorus atom. The methyl protons usually appear as singlets, although long-range coupling to the phosphorus atom might be observed under high-resolution conditions. The acidic protons of the phosphonic acid group are often broad and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the aromatic carbons are observed in the downfield region, with the carbon atom directly bonded to the phosphorus atom (C-P) showing a characteristic coupling constant (¹JCP). The methyl carbons appear in the upfield region.
³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds. organicchemistrydata.org For this compound, a single resonance is typically observed, and its chemical shift is indicative of the pentavalent phosphorus center. researchgate.netresearchgate.netresearchgate.net The coupling of the phosphorus atom to adjacent protons can also be observed in the proton-coupled ³¹P NMR spectrum, providing further structural confirmation. researchgate.net
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| ¹H (Aromatic) | 7.0 - 8.0 | ³JHH, ⁴JHP |
| ¹H (Methyl) | 2.2 - 2.5 | ⁴JHP (long-range) |
| ¹H (P-OH) | Variable, often broad | |
| ¹³C (Aromatic C-P) | 125 - 145 | ¹JCP |
| ¹³C (Aromatic C-H) | 120 - 140 | |
| ¹³C (Methyl) | 20 - 25 | |
| ³¹P | Varies with solvent and pH | ¹JPC, ²JPH |
Two-Dimensional NMR Techniques for Connectivity and Conformation.
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and spatial arrangement of atoms within the molecule. nih.govyoutube.comyoutube.comyoutube.comyoutube.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, allowing for the assignment of adjacent protons in the aromatic ring. This helps to trace the connectivity of the proton network. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. youtube.comyoutube.com This is crucial for unambiguously assigning the ¹³C signals based on the assignments of the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. youtube.com This powerful technique helps to establish long-range connectivity, for instance, by showing correlations from the methyl protons to the aromatic carbons and from the aromatic protons to the carbon atom bonded to the phosphorus.
These 2D NMR techniques, used in concert, provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.
X-ray Crystallography: Single-Crystal and Powder Diffraction for Solid-State Structure.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction techniques offer valuable information about the crystal structure of this compound. pulstec.netub.edu
Powder X-ray Diffraction (PXRD): PXRD is used when single crystals of sufficient size are not available. rsc.org While it provides less detailed structural information than SCXRD, it is a powerful tool for phase identification and can be used to determine the unit cell parameters of a crystalline solid. ub.edunih.gov For this compound, PXRD can be used to characterize the bulk material and to study polymorphism.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise bond lengths and angles, molecular conformation, crystal packing, hydrogen bonding network. pulstec.netub.edu |
| Powder X-ray Diffraction (PXRD) | Unit cell parameters, phase identification, analysis of polycrystalline materials. nih.govrsc.org |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and intermolecular interactions. nih.govjyoungpharm.orgnih.gov
Characterization of P-O, P=O, and C-H Vibrations.
The FTIR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its various functional groups.
P=O Stretching: A strong absorption band in the FTIR spectrum, typically in the region of 1200-1300 cm⁻¹, is characteristic of the P=O stretching vibration. The exact position of this band can be influenced by hydrogen bonding.
P-O Stretching: The stretching vibrations of the P-O single bonds are usually found in the 900-1100 cm⁻¹ region of the infrared spectrum.
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups appears in the 2850-3000 cm⁻¹ range. C-H bending vibrations are found at lower wavenumbers.
Investigation of Hydrogen Bonding Networks.
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, this compound molecules are expected to form extensive hydrogen bonding networks involving the phosphonic acid groups (P-O-H···O=P).
O-H Stretching: The O-H stretching vibration of the phosphonic acid group is a very broad and intense band in the FTIR spectrum, typically centered in the 2500-3300 cm⁻¹ region. The broadening and shift to lower frequency are classic indicators of strong hydrogen bonding.
Shifts in P=O Stretching: The formation of hydrogen bonds to the phosphoryl oxygen (P=O) causes a shift of the P=O stretching vibration to lower wavenumbers in the FTIR spectrum. The magnitude of this shift can provide an indication of the strength of the hydrogen bond.
By analyzing the positions and shapes of these characteristic vibrational bands, FTIR and Raman spectroscopy provide detailed information about the functional groups present in this compound and the nature of the intermolecular hydrogen bonding that dictates its solid-state structure. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch (H-bonded) | 2500 - 3300 (broad) | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |
| P=O Stretch | 1200 - 1300 | FTIR |
| P-O Stretch | 900 - 1100 | FTIR |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing unequivocal confirmation of its elemental composition through the precise measurement of its mass-to-charge ratio (m/z). nih.govacs.org The theoretical exact mass of the neutral molecule (C₈H₁₁O₃P) is 186.0446 Da. In typical ESI-HRMS analysis, the compound is observed as a protonated molecule, [M+H]⁺, with a theoretical m/z of 187.0524, or as a deprotonated molecule, [M-H]⁻, with a theoretical m/z of 185.0368. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass, thus ensuring confident identification. colorado.edu
The fragmentation pathways of this compound under collision-induced dissociation (CID) can be predicted based on the established principles of mass spectrometry for organophosphorus and aromatic compounds. core.ac.ukyoutube.comlibretexts.org The molecular ion is expected to undergo a series of characteristic bond cleavages.
Key Fragmentation Pathways:
Loss of Water: A common fragmentation for phosphonic acids is the neutral loss of one or two water molecules (H₂O, 18.0106 Da) from the phosphonic acid group, particularly in the positive ion mode. youtube.com This would result in fragment ions at m/z 169.0418 and m/z 151.0312 for the [M+H]⁺ ion.
P-C Bond Cleavage: Scission of the bond between the phosphorus atom and the phenyl ring is a primary fragmentation route. core.ac.uk This can lead to the formation of a dimethylphenyl radical and a [PO(OH)₂]⁺ ion (m/z 80.9736) or, more likely, the detection of the stable dimethylphenyl cation [C₈H₉]⁺ at m/z 105.0699.
Cleavage of Methyl Groups: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃, 15.0235 Da) from the xylyl ring, leading to a fragment ion at m/z 172.0289 ([M+H-CH₃]⁺).
Rearrangements: McLafferty-type rearrangements are possible, though typically less common for this specific structure compared to long-chain aliphatic compounds. libretexts.org
The analysis of these fragmentation patterns provides a structural fingerprint, corroborating the identity of the molecule and aiding in the characterization of related impurities or degradation products. cromlab-instruments.es
Table 1: Predicted HRMS Data and Plausible Fragmentation Ions for this compound in Positive Ion Mode.
| Ion Species | Formula | Theoretical m/z | Proposed Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₂O₃P⁺ | 187.0524 | Protonated molecular ion |
| [M+H-H₂O]⁺ | C₈H₁₀O₂P⁺ | 169.0418 | Loss of a water molecule |
| [M+H-2H₂O]⁺ | C₈H₈OP⁺ | 151.0312 | Loss of two water molecules |
| [C₈H₉]⁺ | C₈H₉⁺ | 105.0699 | Cleavage of the C-P bond |
| [M+H-CH₃]⁺ | C₇H₉O₃P⁺ | 172.0289 | Loss of a methyl radical |
Advanced Surface-Sensitive Spectroscopic Techniques for Interfacial Analysis (e.g., XPS, AFM).
The interfacial behavior of this compound, particularly its adsorption and self-assembly on various substrates, can be meticulously investigated using a combination of surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). ethz.chosti.gov These methods are crucial for applications where the compound is used to modify surfaces, such as on metal oxides for corrosion protection or to alter surface energy. researchgate.netacs.org
X-ray Photoelectron Spectroscopy (XPS):
XPS is a powerful technique for determining the elemental composition and chemical bonding states at the surface of a material. researchgate.netacs.org When this compound is adsorbed onto a substrate like aluminum oxide or titanium dioxide, XPS can confirm the presence of the molecule and elucidate the nature of the bond between the phosphonic acid headgroup and the oxide surface. ethz.chnih.gov
High-resolution XPS spectra of the key elements would reveal:
Phosphorus (P 2p): The binding energy of the P 2p peak (typically around 133-134 eV) is indicative of the formation of P-O-metal bonds, confirming the chemisorption of the phosphonic acid to the substrate. researchgate.netrsc.org
Oxygen (O 1s): The O 1s spectrum can be deconvoluted to distinguish between oxygen in the substrate (e.g., metal-oxide), oxygen in the P=O group, and oxygen in the P-O-H or P-O-metal groups. acs.org
Carbon (C 1s): The C 1s spectrum confirms the presence of the dimethylphenyl group. Different peaks can resolve the aromatic C-C/C-H bonds from any C-O bonds if present.
Atomic Force Microscopy (AFM):
AFM is used to visualize the surface topography at the nanoscale, providing insights into the morphology, roughness, and organization of the adsorbed this compound layer. acs.orgresearchgate.net By operating in different modes, AFM can map variations in surface features.
Topography Imaging: This mode provides a three-dimensional map of the surface, revealing how the molecules arrange themselves. It can determine if a smooth, well-ordered self-assembled monolayer (SAM) has formed or if the molecules form aggregates. osti.govmpg.de
Phase Imaging: This mode is sensitive to variations in material properties like adhesion and viscoelasticity. It can differentiate between areas covered by the phosphonic acid and the bare substrate, or identify domains with different molecular packing.
Friction Force Microscopy (FFM): A derivative of AFM, FFM measures the lateral forces on the scanning tip, providing information on the tribological properties of the modified surface. osti.gov
Together, XPS and AFM provide a comprehensive understanding of the interfacial system, linking the chemical binding to the physical structure of the molecular layer. ethz.chosti.gov
Table 2: Information Derived from Advanced Surface Analysis of this compound Layers.
| Technique | Primary Information Obtained | Typical Application |
|---|---|---|
| XPS | Elemental composition of the surface. Chemical bonding states (e.g., P-O-Metal). researchgate.netrsc.org Confirmation of molecular presence. acs.org | Verifying covalent attachment to oxide surfaces. Studying surface chemistry and contamination. |
| AFM | Surface topography and roughness. osti.gov Formation and quality of self-assembled monolayers. acs.org Domain structure and molecular packing. researchgate.net | Characterizing the morphology of molecular films. Assessing the uniformity of surface coatings. |
Computational Chemistry and Theoretical Modeling of 2,4 Dimethylphenyl Phosphonic Acid Systems
Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Predictions
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure and bonding of (2,4-dimethylphenyl)phosphonic acid. These methods provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior. By solving approximations of the Schrödinger equation, it is possible to determine molecular geometries, energies, and a host of other electronic properties, offering predictive power in assessing the molecule's reactivity and stability.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries and determining the energetic properties of compounds like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional model of the molecule.
Below is a table of representative calculated bond lengths and angles for phenylphosphonic acid, which are expected to be very similar to those in this compound.
| Parameter | Value |
|---|---|
| P=O bond length (Å) | ~1.50 |
| P-OH bond length (Å) | ~1.55 |
| P-C bond length (Å) | ~1.80 |
| O-P=O bond angle (°) | ~115 |
| HO-P-OH bond angle (°) | ~105 |
| C-P=O bond angle (°) | ~112 |
These values are based on typical DFT calculations for phenylphosphonic acid and may vary slightly depending on the level of theory and basis set used.
Computational methods are also employed to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra. DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra).
NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound. researchgate.net For instance, the ³¹P chemical shift is a key indicator of the chemical state of the phosphorus atom. Experimental data for phenylphosphonic acid shows a ³¹P NMR chemical shift, which can be correlated with DFT calculations. spectrabase.com
| Nucleus | Calculated Chemical Shift (ppm) |
|---|---|
| ³¹P | 15 - 25 |
| ¹H (P-OH) | 10 - 12 |
| ¹H (Aromatic) | 7.2 - 7.8 |
| ¹³C (Aromatic, P-bearing) | 130 - 140 |
These values are illustrative and depend on the specific computational method and solvent model used. acs.orgmdpi.com
Vibrational Spectroscopy: The vibrational frequencies in an IR or Raman spectrum correspond to the different modes of molecular motion. DFT calculations can predict these frequencies with good accuracy. For phosphonic acids, key vibrational modes include the P=O stretch, P-OH stretch, and P-C stretch. An ATR-FTIR study of various phosphonic acids shows that the P=O stretching vibration is typically found in the 900–1200 cm⁻¹ range. nih.gov
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch | 2500 - 3000 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 3000 |
| P=O stretch | 1150 - 1250 |
| P-OH stretch | 950 - 1050 |
| P-C stretch | 700 - 800 |
These are typical frequency ranges and the exact values depend on the computational level and the phase (gas or condensed) being modeled.
Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.govarxiv.org MD simulations provide a detailed view of molecular motions and interactions, making them ideal for investigating processes like interfacial adsorption and self-assembly. rsc.orgresearchgate.net
For this compound, MD simulations can model how individual molecules arrange themselves on a surface, such as a metal oxide. researchgate.netacs.org This is a critical aspect of its application in areas like corrosion inhibition and surface modification. The simulations can reveal the preferred binding modes of the phosphonic acid group to the surface, the orientation of the phenyl ring, and the formation of ordered monolayers. rsc.orgresearchgate.net Studies on similar aromatic phosphonic acids have shown that they can form well-ordered self-assembled monolayers (SAMs). rsc.orgresearchgate.netresearchgate.net The self-assembly of aromatic amino acids has also been studied using MD simulations, providing insights into the formation of ordered structures. rsc.org
The process of self-assembly in solution can also be simulated, showing how molecules of this compound might aggregate to form larger structures through hydrogen bonding and π-π stacking interactions. rsc.org These simulations can provide valuable information on the initial stages of nanoparticle formation or gelation.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. ncert.nic.in The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, and its structure and energy determine the reaction rate. nih.govyoutube.com
For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can map out the entire reaction pathway. nih.gov For example, in the hydrolysis of a phosphonate (B1237965) ester, DFT calculations can model the approach of a water molecule, the formation of a pentacoordinate phosphorus intermediate or transition state, and the final cleavage of the P-O or P-C bond. nih.govumn.edu Computational studies on the hydrolysis of paraoxon, a phosphotriester, have provided detailed mechanistic insights. umn.edu Similarly, the mechanism of Pd-catalyzed C-H arylation of amino acid derivatives has been investigated through experimental and computational studies. rsc.org
By calculating the energy profile of the reaction, the activation energy can be determined, which is a key parameter in chemical kinetics. ncert.nic.in These calculations can also reveal the role of catalysts and solvents in the reaction. Finding the transition state can be challenging, but methods like QST2 (Quadratic Synchronous Transit 2) or the Berny optimization algorithm are commonly used. researchgate.net
Prediction of Supramolecular Interactions and Crystal Packing
The solid-state structure of this compound is determined by the way its molecules pack together in a crystal lattice. This packing is governed by a network of non-covalent interactions, primarily hydrogen bonds and van der Waals forces. Computational methods can be used to predict the most stable crystal structures and to understand the supramolecular interactions that hold the crystal together. nih.govnih.gov
The phosphonic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of robust hydrogen-bonded networks. researchgate.net In the solid state, phosphonic acids often form dimers or extended chains through hydrogen bonds between the P=O and P-OH groups. researchgate.net The aromatic rings can also interact through π-π stacking. Computational studies can explore these interactions in detail, providing insights into the forces that drive the self-assembly of the crystal structure. researchgate.net
Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the crystal structure of a molecule from its chemical diagram alone. arxiv.orgnih.govrsc.org CSP methods generate a large number of possible crystal packings and then rank them based on their calculated lattice energies. nih.govnih.gov These predictions can guide experimental efforts to crystallize the compound and to identify different polymorphic forms, which can have different physical properties.
Future Research Directions and Emerging Opportunities for 2,4 Dimethylphenyl Phosphonic Acid
Sustainable and Green Synthesis of Arylphosphonic Acids: Novel Approaches
The increasing emphasis on environmentally benign chemical manufacturing necessitates the development of sustainable methods for synthesizing arylphosphonic acids, including (2,4-dimethylphenyl)phosphonic acid. Traditional synthesis routes often involve harsh reagents and generate significant waste. Future research is directed towards greener alternatives that are both efficient and eco-friendly.
Novel approaches are being explored that minimize or eliminate the use of hazardous solvents and reagents. nih.gov Solventless reaction conditions, for instance, represent a significant step forward in green chemistry, reducing both environmental impact and operational costs. nih.gov Furthermore, the use of biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, presents an innovative and sustainable alternative to conventional catalysts. nih.gov These ecocatalysts, prepared through simple thermal treatment of plant biomass, offer a renewable and effective means to promote key chemical transformations. nih.gov
Microwave-assisted synthesis is another promising avenue for the green production of phosphonic acids. researchgate.net This technique can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The application of microwave irradiation to the reaction of polyamines with phosphorous acid and formaldehyde (B43269) has already demonstrated a facile and rapid synthesis of poly(aminomethylenephosphonic) acids. researchgate.net Adapting such methodologies for arylphosphonic acids like this compound could lead to more sustainable manufacturing processes.
Future research will likely focus on optimizing these green methodologies for a broader range of arylphosphonic acids and scaling them for industrial applications. A key challenge will be to maintain high purity and yield while adhering to the principles of green chemistry.
Development of Advanced Functional Materials Utilizing this compound Derivatives
The inherent properties of this compound make it an excellent building block for a new generation of advanced functional materials. Its rigid aromatic core and the strong coordinating nature of the phosphonate (B1237965) group are particularly advantageous for the construction of highly ordered structures with tailored functionalities.
The ability of phosphonic acids to form robust bonds with various metal oxides also opens up possibilities for creating novel hybrid materials. By grafting this compound onto the surface of materials like silica (B1680970) or titania, it is possible to create functionalized surfaces with tailored properties, such as altered hydrophobicity, catalytic activity, or selective binding capabilities. mdpi.com These hybrid materials could find applications in areas ranging from chromatography and sensing to heterogeneous catalysis.
The table below summarizes potential advanced functional materials derived from this compound and their prospective applications.
| Material Type | Potential Derivative of this compound | Prospective Application |
| Metal-Organic Frameworks (MOFs) | Coordination polymer with metal ions (e.g., Zr, Cu, Zn) | Gas storage, catalysis, proton conduction, separation |
| Hybrid Materials | Surface-functionalized silica or titania | Chromatography, sensors, heterogeneous catalysis |
| Functional Polymers | Polymers with pendant (2,4-dimethylphenyl)phosphonate groups | Ion exchange resins, flame retardants, dental adhesives |
Deeper Mechanistic Understanding of Phosphonate-Surface Interactions
While it is well-established that phosphonic acids exhibit strong binding to a variety of metal oxide surfaces, a more profound, molecular-level understanding of these interactions is crucial for the rational design of advanced materials. Future research will focus on elucidating the precise nature of the bonds formed between this compound and different substrates.
Advanced surface-sensitive analytical techniques, such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and sum-frequency generation (SFG) spectroscopy, will be instrumental in probing the orientation, packing density, and binding modes (e.g., monodentate, bidentate, tridentate) of the phosphonate headgroup on various surfaces. Computational modeling and density functional theory (DFT) calculations will complement these experimental studies, providing theoretical insights into the energetics and electronic structure of the phosphonate-surface interface.
A deeper mechanistic understanding will enable the precise control of surface properties. For example, by understanding how the methyl groups on the phenyl ring influence the self-assembly and orientation of the molecules on a surface, it may be possible to create highly ordered and well-defined monolayers with specific functionalities. This knowledge is critical for applications in areas such as molecular electronics, corrosion inhibition, and biocompatible coatings.
Integration with Nanoscience and Nanotechnology for Tailored Applications
The synergy between this compound and the burgeoning fields of nanoscience and nanotechnology presents a wealth of opportunities for creating materials with unprecedented properties and functionalities. The ability of phosphonic acids to act as robust capping agents for nanoparticles is a key area of interest.
This compound can be used to stabilize a wide range of nanoparticles, preventing their aggregation and controlling their growth and morphology during synthesis. nih.gov The aromatic moiety of the molecule can also be used to tune the solubility and processability of these nanoparticles in different solvents and polymer matrices. The resulting functionalized nanoparticles could have applications in areas such as catalysis, medical imaging, and drug delivery. nih.gov
Furthermore, the self-assembly of this compound on planar or curved surfaces can be used to create nanopatterned templates for the directed assembly of other nanoscale components. This "bottom-up" approach to nanofabrication could enable the creation of complex and highly ordered nanostructures for applications in nanoelectronics and sensing.
The table below outlines potential applications of this compound in nanotechnology.
| Nanotechnology Application | Role of this compound | Potential Outcome |
| Nanoparticle Stabilization | Surface ligand for metal or metal oxide nanoparticles | Enhanced stability, controlled size and shape, improved dispersibility |
| Nanocomposites | Interfacial modifier in polymer-nanoparticle composites | Improved mechanical and thermal properties |
| Nanopatterning | Self-assembled monolayer on a substrate | Template for directed assembly of other nanomaterials |
| Nanosensors | Functional coating on a sensor surface | Selective detection of specific analytes |
Interdisciplinary Research Synergies and Collaborative Ventures
The full realization of the potential of this compound will require a concerted effort from researchers across multiple disciplines. Collaborative ventures that bring together expertise from chemistry, materials science, physics, engineering, and biology will be essential to drive innovation and translate fundamental discoveries into practical applications.
For instance, collaborations between synthetic chemists developing novel, green routes to this compound and materials scientists designing advanced functional materials will be crucial. sciencedaily.com Similarly, partnerships between experimentalists probing phosphonate-surface interactions and computational scientists performing theoretical modeling will lead to a more comprehensive understanding of the underlying mechanisms. nih.gov
Furthermore, the potential applications of this compound derivatives in areas such as biomedical implants (due to the strong adhesion of phosphonates to bone-like materials) and environmental remediation (through the development of selective sorbents for pollutants) highlight the need for collaboration with biologists, medical researchers, and environmental engineers. nih.gov These interdisciplinary synergies will not only accelerate the pace of discovery but also ensure that the developed technologies address real-world challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
